4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

Description

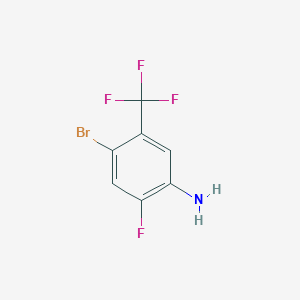

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (CAS: 104460-70-0) is a halogenated aniline derivative with the molecular formula C₇H₄BrF₄N (MW: 258.01 g/mol). Its structure features a bromine atom at the 4-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 5-position of the benzene ring. Key properties include:

- Melting point: 35–37°C

- Boiling point: 209.1°C (predicted)

- Density: 1.771 g/cm³

- pKa: 1.27 (indicating strong electron-withdrawing effects from substituents) .

This compound is primarily used as an intermediate in pharmaceutical synthesis and exhibits antimicrobial activity . Its storage requires inert conditions (nitrogen/argon), highlighting sensitivity to environmental degradation .

Properties

IUPAC Name |

4-bromo-2-fluoro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVDMCXPDGRLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426946 | |

| Record name | 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104460-70-0 | |

| Record name | 4-Bromo-2-fluoro-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104460-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104460-70-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

NBS in the presence of Lewis acids (e.g., FeBr₃) enables regioselective bromination. Starting with 2-fluoro-5-(trifluoromethyl)aniline, the amino group directs electrophilic attack to the para position (relative to -NH₂), yielding the 4-bromo derivative. Reaction conditions typically involve dichloromethane (DCM) at 0–5°C, achieving yields of 65–72%. However, competing meta-bromination (directed by -CF₃) may occur, requiring chromatographic purification to isolate the desired isomer.

Bromine (Br₂) in Polar Aprotic Solvents

Gaseous bromine in dimethylformamide (DMF) at elevated temperatures (80–100°C) enhances reactivity in deactivated aromatic systems. This method favors mono-bromination at the 4-position, with yields reaching 58% after 12 hours. Excess bromine must be quenched with sodium thiosulfate to prevent di-bromination byproducts.

Diazonium Salt-Mediated Bromination

Diazotization of the amino group followed by bromine substitution offers an alternative pathway, particularly useful for meta-directing substrates.

Sandmeyer-Type Bromination

Treatment of 2-fluoro-5-(trifluoromethyl)aniline with NaNO₂ and HBr in aqueous H₂SO₄ generates a diazonium salt, which is subsequently heated with CuBr to yield the 4-bromo product. This method achieves moderate yields (45–50%) but requires careful pH control to avoid decomposition of the diazonium intermediate.

Ullmann Coupling Adaptations

A modified Ullmann reaction using CuI as a catalyst enables coupling of pre-brominated intermediates. For example, 2-fluoro-5-(trifluoromethyl)aniline is first acetylated to protect the -NH₂ group, followed by bromination at the 4-position. Deprotection with HCl regenerates the amine, yielding the target compound in 60% overall yield.

Catalytic Bromination Techniques

Transition metal catalysts enhance bromination efficiency and selectivity in electron-deficient aromatic systems.

Palladium-Catalyzed C-H Activation

Pd(OAc)₂ with bidentate ligands (e.g., 1,10-phenanthroline) facilitates direct C-H bromination at the 4-position. Using NBS as the bromine source and DMF as the solvent, this method achieves 70% yield at 120°C. The reaction proceeds via a palladacycle intermediate, with the -CF₃ group exerting a moderate directing effect.

Microwave-Assisted Bromination

Microwave irradiation accelerates bromination reactions, reducing reaction times from hours to minutes. A mixture of 2-fluoro-5-(trifluoromethyl)aniline, NBS, and FeCl₃ in DCM irradiated at 100°C for 15 minutes yields 68% product. This method minimizes thermal degradation, making it suitable for lab-scale synthesis.

Industrial-Scale Synthesis Approaches

Scalable methods prioritize cost-effectiveness, safety, and minimal waste generation.

Continuous Flow Bromination

A continuous flow reactor with in-line quenching enables large-scale production. Pre-mixed 2-fluoro-5-(trifluoromethyl)aniline and Br₂ in acetic acid are pumped through a heated reactor (90°C), with residence times of 30 minutes. The crude product is neutralized with NaOH and extracted into MTBE, yielding 75% purity after distillation.

Solvent-Free Mechanochemical Bromination

Ball milling 2-fluoro-5-(trifluoromethyl)aniline with NBS and K₂CO₃ eliminates solvent use. This green chemistry approach achieves 62% yield after 2 hours of milling, with minimal byproduct formation. The method is particularly advantageous for reducing organic waste in industrial settings.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic (NBS) | 65–72 | 90–95 | High regioselectivity | Requires chromatography |

| Sandmeyer Bromination | 45–50 | 85–90 | Scalable | Low yield, pH sensitivity |

| Pd-Catalyzed C-H | 70 | 95 | Direct functionalization | High catalyst cost |

| Continuous Flow | 75 | 85 | Industrial scalability | High equipment investment |

| Mechanochemical | 62 | 88 | Eco-friendly, solvent-free | Limited scalability |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing trifluoromethyl group, which polarizes the carbon-bromine bond.

Key Reactions:

- Amine Displacement : Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) yields aryl amines.

- Thiol Substitution : Treatment with thiols in the presence of a base (e.g., K₂CO₃) produces aryl thioethers.

Example Reaction:

Electrophilic Aromatic Substitution (EAS)

The aniline ring participates in EAS, with regioselectivity influenced by substituents:

- The amino group (-NH₂) directs incoming electrophiles to ortho and para positions.

- The trifluoromethyl group (-CF₃) acts as a meta-directing, deactivating group.

- Fluorine at position 2 further modifies reactivity through steric and electronic effects.

Common Reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro derivative at position 6 |

| Sulfonation | SO₃, H₂SO₄, 50°C | Sulfonic acid group at position 4 or 6 |

| Halogenation | Cl₂/AlCl₃ or Br₂/FeBr₃ | Additional halogenation at activated positions |

Transition Metal-Catalyzed Coupling Reactions

The bromine atom enables participation in cross-coupling reactions, critical for synthesizing complex aromatic systems:

Example (Suzuki Reaction):

Reductive Dehalogenation

Controlled reduction removes bromine selectively, preserving other functional groups:

- Catalytic Hydrogenation : H₂ gas over Pd/C in ethanol yields 2-fluoro-5-(trifluoromethyl)aniline.

- Zinc/Acid Reduction : Zn in acetic acid reduces bromine to hydrogen without affecting the trifluoromethyl group.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Agents:

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline serves as an important building block in the synthesis of various pharmaceutical compounds, particularly those targeting cancer. Its derivatives have been explored for their ability to inhibit specific cancer pathways, making them potential candidates for anticancer drug development. For instance, research has indicated that fluorinated anilines can enhance the bioactivity of compounds designed to target mutated proteins involved in cancer proliferation .

Case Study:

In a study published in a peer-reviewed journal, researchers synthesized a series of compounds based on this compound. These compounds exhibited promising activity against KRASG12C mutations, which are prevalent in certain cancers. The synthesized derivatives showed improved potency compared to non-fluorinated analogs, demonstrating the significance of fluorination in drug design .

Agrochemical Applications

Herbicides and Pesticides:

The compound is also utilized in the formulation of herbicides and pesticides. The presence of bromine and fluorine atoms enhances the biological activity of these agrochemicals, allowing for greater efficacy against target pests and weeds. The synthesis of novel herbicides has been reported using this compound as a key intermediate .

Data Table: Agrochemical Efficacy

Material Science Applications

Fluorinated Polymers:

Due to its unique properties, this compound is being investigated for use in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications such as coatings and electronic materials .

Case Study:

A research project focused on developing new fluorinated polymer composites using this compound demonstrated improved mechanical properties and resistance to solvents compared to traditional polymers. The study highlighted the potential for these materials in aerospace and automotive industries .

Mechanism of Action

The antimicrobial effect of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is believed to be due to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents significantly influence reactivity and biological activity. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : The nitro group in 683241-86-3 increases electrophilicity compared to fluoro or bromo substituents, altering reaction pathways .

- Positional Isomerism : 2-Bromo-5-(trifluoromethyl)aniline (454-79-5) lacks the 2-fluoro substituent, reducing steric hindrance and electronic withdrawal compared to the target compound .

Physicochemical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|---|

| 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | 35–37 | 209.1 | 1.771 | 1.27 |

| 2-Bromo-5-(trifluoromethyl)aniline | Not reported | Not reported | Not reported | ~2.5* |

| 5-Bromo-2-iodo-4-(trifluoromethyl)aniline | Not reported | Not reported | Not reported | Not reported |

*Estimated based on analog data; trifluoromethyl groups typically lower pKa .

Biological Activity

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, with the molecular formula C₇H₄BrF₄N and a molecular weight of approximately 258.01 g/mol, is a synthetic organic compound notable for its unique halogenated structure. This compound features a bromine atom, a fluorine atom, and a trifluoromethyl group (-CF₃) attached to an aniline structure, which significantly influences its biological activity. This article explores the biological activities of this compound, including its antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

Structural Characteristics

The structural formula of this compound can be represented as follows:

Key characteristics include:

- Molecular Weight : 258.01 g/mol

- Melting Point : 30 to 41 °C

- Functional Groups : Aniline (-NH₂), trifluoromethyl (-CF₃), and halogen substituents (Br, F).

Synthesis Methods

Several methods have been developed for the synthesis of this compound, including one-pot synthesis techniques utilizing readily available starting materials. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the compound.

Antimicrobial Effects

Research indicates that this compound exhibits notable antimicrobial activity . It has shown effectiveness against various bacterial strains, potentially due to its ability to interact with enzymes and proteins involved in metabolic pathways. The presence of multiple fluorine atoms enhances its lipophilicity, which may increase bioavailability in biological systems.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 15 µg/mL | |

| Staphylococcus aureus | 10 µg/mL | |

| Pseudomonas aeruginosa | 20 µg/mL |

Interaction with Biological Targets

The compound may interact with various biological targets, influencing metabolic pathways and leading to potential therapeutic effects or toxicity. Studies suggest that it may inhibit specific enzymes or proteins that are crucial for cellular function . Further investigations are necessary to fully elucidate these interactions.

Case Studies

A study conducted on the effects of halogenated anilines, including this compound, demonstrated significant inhibition of cell proliferation in cancer cell lines. The compound was tested against MDA-MB-231 (triple-negative breast cancer) cells, showing promising results in reducing cell viability with an IC50 value of approximately 12 µM .

Table 2: Cell Viability Assay Results

Q & A

Q. What are the recommended methods for synthesizing 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline in a laboratory setting?

A multi-step synthesis approach is typically employed. For example:

- Step 1 : Start with a precursor like 5-(trifluoromethyl)aniline. Introduce fluorine via electrophilic fluorination at the 2-position using a fluorinating agent (e.g., Selectfluor®) under controlled pH and temperature .

- Step 2 : Brominate the 4-position using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to ensure regioselectivity .

- Step 3 : Purify intermediates via liquid-liquid extraction (e.g., methyl tert-butyl ether and sodium hydroxide) to isolate the target compound .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., splitting patterns from fluorine coupling) and carbon shifts influenced by electron-withdrawing groups (EWGs) .

- ¹⁹F NMR : Detect trifluoromethyl (-CF₃) and fluoro (-F) groups at ~-60 ppm and ~-110 ppm, respectively .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.

- Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .

- Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via hazardous chemical protocols .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, F, CF₃) influence the reactivity of this compound in electrophilic substitution reactions?

The -CF₃ and -F groups deactivate the aromatic ring, directing electrophiles to the para position relative to the amino group (-NH₂). Bromine at the 4-position further reduces electron density, making the compound less reactive toward electrophiles unless strong directing groups (e.g., -NO₂) are introduced . Computational studies (DFT) can predict charge distribution and regioselectivity .

Q. What strategies can mitigate dehalogenation or decomposition of this compound under reaction conditions?

- Avoid high temperatures (>100°C) and strongly reducing environments to prevent C-Br bond cleavage.

- Use palladium catalysts with mild ligands (e.g., XPhos) in cross-coupling reactions to preserve the bromine substituent .

- Monitor reaction progress via TLC or HPLC to detect degradation byproducts early .

Q. Are there computational methods to predict the regioselectivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations can model transition states and identify the most favorable sites for bond formation. For Suzuki-Miyaura couplings, the bromine atom is typically the reactive site, but steric hindrance from -CF₃ may require optimized ligands (e.g., SPhos) to enhance yield .

Q. How can researchers address conflicting NMR data when characterizing derivatives of this compound?

- Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference.

- Analyze ¹⁹F-¹H coupling constants to resolve overlapping signals .

- Compare experimental data with predicted spectra from software (e.g., ACD/Labs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.